ethyl nicotinimidate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl nicotinimidate can be synthesized through several methods. One common approach involves the reaction of nicotinic acid with ethyl alcohol in the presence of a dehydrating agent, such as sulfuric acid. This reaction produces ethyl nicotinate, which can then be converted to this compound through further chemical modifications .
Industrial Production Methods
On an industrial scale, the production of this compound often involves the oxidation of 5-ethyl-2-methylpyridine with nitric acid. This method is favored due to its efficiency and the availability of raw materials .
Chemical Reactions Analysis
Types of Reactions
Ethyl nicotinimidate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction can occur with halogens, leading to the formation of halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and halogenated derivatives of this compound .
Scientific Research Applications
Ethyl nicotinimidate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: It plays a role in the study of metabolic pathways involving nicotinamide adenine dinucleotide (NAD+).
Mechanism of Action
Ethyl nicotinimidate exerts its effects primarily through its role as a precursor to nicotinamide adenine dinucleotide (NAD+). NAD+ is a crucial coenzyme involved in redox reactions, energy production, and cellular signaling . The compound influences various molecular targets and pathways, including those related to DNA repair, apoptosis, and cellular stress responses .
Comparison with Similar Compounds
Similar Compounds
Nicotinamide: An amide form of nicotinic acid, widely used in skincare and nutritional supplements.
Nicotinic Acid:
Nicotinate Esters: These include methyl, ethyl, and benzyl nicotinate, which are used in various therapeutic applications.
Uniqueness
Ethyl nicotinimidate is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and biological processes. Its ability to act as a precursor to NAD+ distinguishes it from other similar compounds, making it valuable in both research and industrial applications .
Properties
IUPAC Name |
ethyl pyridine-3-carboximidate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-2-11-8(9)7-4-3-5-10-6-7/h3-6,9H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWFXEMSLQMSROR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=N)C1=CN=CC=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80440263 | |
Record name | 3-Pyridinecarboximidic acid, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80440263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53292-65-2 | |
Record name | 3-Pyridinecarboximidic acid, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80440263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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